4-Fluoro-1-iodo-2-methoxybenzene
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Overview
Description
4-Fluoro-1-iodo-2-methoxybenzene is an organic compound with the molecular formula C7H6FIO It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-1-iodo-2-methoxybenzene can be synthesized through several methods. One common approach involves the iodination of 4-fluoro-2-methoxyaniline followed by a Sandmeyer reaction. The reaction conditions typically involve the use of sodium nitrite (NaNO2), concentrated sulfuric acid (H2SO4), and potassium iodide (KI) at low temperatures (around 5°C) to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are used under inert atmospheres (e.g., nitrogen or argon).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the fluorine and methoxy groups retained on the benzene ring.
Scientific Research Applications
4-Fluoro-1-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is used in the production of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-fluoro-1-iodo-2-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The fluorine and iodine atoms on the benzene ring influence the electron density, making the compound reactive towards electrophiles. The methoxy group, being an electron-donating group, further stabilizes the intermediate formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-4-iodo-2-methoxybenzene
- 4-Iodoanisole
- 2-Bromo-4-fluoro-1-iodobenzene
Uniqueness
4-Fluoro-1-iodo-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both fluorine and iodine atoms on the benzene ring allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-fluoro-1-iodo-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHUTPUUHOAWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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